molecular formula C10H10N2O3 B2694330 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 1020718-28-8

2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B2694330
CAS RN: 1020718-28-8
M. Wt: 206.201
InChI Key: VSPZCBIXONUPNW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzimidazole, a heterocyclic organic compound that is widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid can inhibit the proliferation of cancer cells and induce cell death. 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid is also readily available and relatively inexpensive. However, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has some limitations, including its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for research on 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid. One potential direction is the development of 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the use of 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid as a probe to study the function of enzymes and proteins. Finally, the synthesis of novel materials using 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid as a building block is an area of active research.

Synthesis Methods

2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid can be synthesized through various methods, including the reaction of 2-amino-1-methylbenzimidazole with formaldehyde and formic acid. This reaction yields 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid in high yields and purity.

Scientific Research Applications

2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In biochemistry, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been used as a probe to study the function of enzymes and proteins. In materials science, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid has been used as a building block to synthesize novel materials with unique properties.

properties

IUPAC Name

2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPZCBIXONUPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid

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